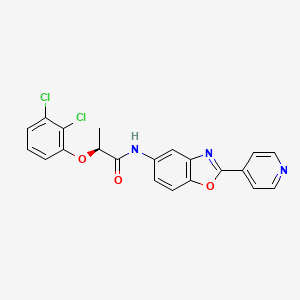
Impdh2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Impdh2-IN-2 is a potent inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and infectious diseases .
Preparation Methods
The synthetic routes and reaction conditions for Impdh2-IN-2 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of specific functional groups that confer its inhibitory properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly available .
Chemical Reactions Analysis
Impdh2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Impdh2-IN-2 has a wide range of scientific research applications:
Infectious Diseases: This compound displays moderate antibacterial activity and has potential as an anti-tuberculosis agent.
Biochemistry: The compound is used to study the role of IMPDH in cellular metabolism and its regulation under different physiological conditions.
Pharmacology: Researchers use this compound to explore new therapeutic strategies for diseases involving dysregulated nucleotide metabolism.
Mechanism of Action
Impdh2-IN-2 exerts its effects by inhibiting the activity of inosine 5’-monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine 5’-phosphate to xanthosine 5’-phosphate, a key step in the synthesis of guanine nucleotides. By inhibiting this enzyme, this compound reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation and increased cell death, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Impdh2-IN-2 is compared with other IMPDH inhibitors such as mycophenolic acid, mizoribine, and ribavirin:
Properties
Molecular Formula |
C21H15Cl2N3O3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(2S)-2-(2,3-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-3-15(22)19(18)23)20(27)25-14-5-6-17-16(11-14)26-21(29-17)13-7-9-24-10-8-13/h2-12H,1H3,(H,25,27)/t12-/m0/s1 |
InChI Key |
HRXGXBGJVNUGSX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


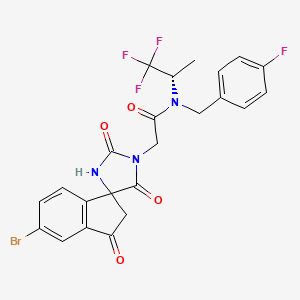
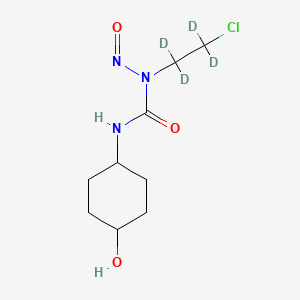
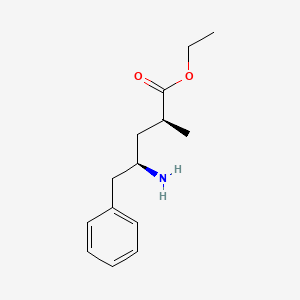
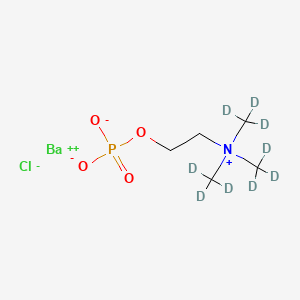
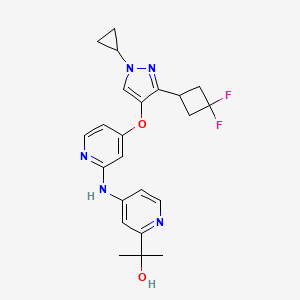
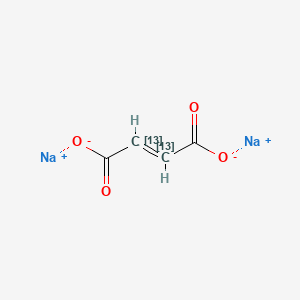

![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)

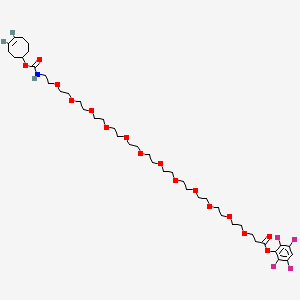
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
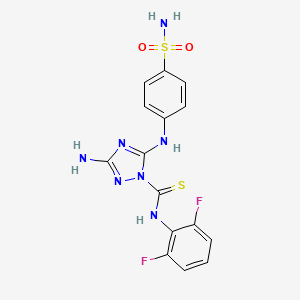
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
